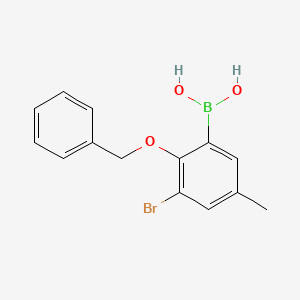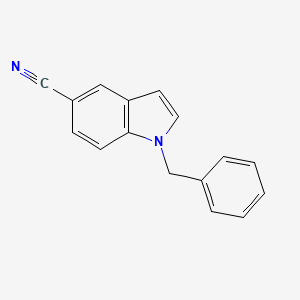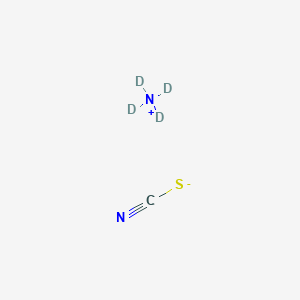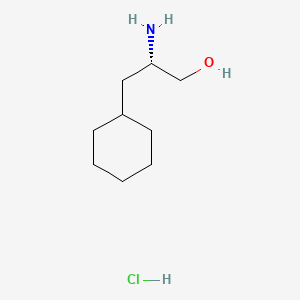
2-Benzyloxy-3-bromo-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-3-bromo-5-methylphenylboronic acid is a boronic acid derivative with the linear formula C6H5CH2OC6H2(Br)(CH3)B(OH)2 . It has a molecular weight of 320.97 . It is used for experimental and research purposes .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES stringCc1cc(Br)c(OCc2ccccc2)c(c1)B(O)O . This indicates that the compound has a benzene ring with a bromine atom and a methyl group attached, and another benzene ring with a benzyloxy group attached. The two rings are connected by a boronic acid group . Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyloxy-3-bromo-5-methylphenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in Suzuki–Miyaura couplings . They can also undergo protodeboronation, a process that has been utilized in formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a melting point of 130-135 °C (lit.) . It contains varying amounts of anhydride .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
Scientific Field
Organic Chemistry
Application Summary
“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” is used as a reagent in Suzuki-Miyaura (SM) coupling reactions . This type of reaction is arguably the most widely-applied transition metal catalyzed carbon-carbon bond forming reaction to date .
Methods of Application
The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . The boronic acid acts as a nucleophile, attacking the organic halide to form a new carbon-carbon bond . The reaction conditions are generally mild and tolerant of a wide range of functional groups .
Results or Outcomes
The success of the SM coupling reaction is due to a combination of factors, including the mild reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes . The use of boronic acids, such as “2-Benzyloxy-3-bromo-5-methylphenylboronic acid”, has become the reagent of choice for these reactions, especially for aryl couplings, due to their enhanced reactivity and high atom economy .
Protodeboronation of Pinacol Boronic Esters
Application Summary
“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Methods of Application
The protodeboronation process involves the use of a photoredox catalyst in a methanol/acetone solution . The radicals can be reduced by the photoredox catalyst, thereby regenerating the initial oxidation state of the catalyst .
Results or Outcomes
This method allows for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy . It has been applied to methoxy protected ( )-D8-THC and cholesterol .
Preparation of PET Imaging Agents
Scientific Field
Medicinal Chemistry
Application Summary
“2-Benzyloxy-3-bromo-5-methylphenylboronic acid” can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents for PET imaging agents .
Methods of Application
The specific methods of application for this process are not detailed in the source . However, it likely involves the use of palladium catalysts and fluoride-derived electrophilic fluorination reagents .
Results or Outcomes
The outcomes of this process are not detailed in the source . However, the end result is likely the production of PET imaging agents .
Propiedades
IUPAC Name |
(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKJZVSGFSMJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584543 |
Source


|
| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-bromo-5-methylphenylboronic acid | |
CAS RN |
870777-20-1 |
Source


|
| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)










